N-(2-(difluoromethoxy)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O4S/c20-19(21)27-17-7-3-2-6-16(17)22-18(24)14-8-10-15(11-9-14)28(25,26)23-12-4-1-5-13-23/h2-3,6-11,19H,1,4-5,12-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQZBOASDLTFAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Benzoic Acid Derivatives
The sulfonylation of 4-chlorosulfonylbenzoic acid with piperidine is a widely adopted strategy. In a representative procedure, 4-chlorosulfonylbenzoic acid reacts with piperidine in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature), yielding 4-(piperidin-1-ylsulfonyl)benzoic acid with >85% purity after recrystallization.
Critical Parameters :
- Solvent : DCM or THF preferred for solubility and minimal side reactions.
- Stoichiometry : 1:1 molar ratio of chlorosulfonyl derivative to piperidine prevents over-sulfonylation.
- Temperature : Controlled addition at 0°C mitigates exothermic side reactions.
Synthesis of 2-(Difluoromethoxy)aniline
Difluoromethylation of 2-Aminophenol
2-(Difluoromethoxy)aniline is synthesized via nucleophilic substitution of 2-aminophenol using chlorodifluoromethane (ClCF2H) under basic conditions. A patent describes the reaction in tetrahydrofuran (THF) with potassium tert-butoxide, achieving 70–75% yield after column chromatography.
Reaction Mechanism :
$$
\text{2-Aminophenol} + \text{ClCF}2\text{H} \xrightarrow[\text{THF, -10°C}]{\text{KOtBu}} \text{2-(Difluoromethoxy)aniline} + \text{KCl} + \text{H}2\text{O}
$$
Challenges :
- Moisture Sensitivity : Anhydrous conditions are critical to avoid hydrolysis of ClCF2H.
- Regioselectivity : Competing O- vs. N-difluoromethylation is suppressed by steric hindrance at the amine group.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of 4-(piperidin-1-ylsulfonyl)benzoic acid using EDC·HCl and HOBt in DMF, followed by reaction with 2-(difluoromethoxy)aniline, affords the target compound in 62–68% yield.
- Dissolve 4-(piperidin-1-ylsulfonyl)benzoic acid (1.0 equiv) in DMF.
- Add EDC·HCl (1.2 equiv), HOBt (1.1 equiv), and DIPEA (3.0 equiv).
- Stir at 0°C for 30 min, then add 2-(difluoromethoxy)aniline (1.05 equiv).
- Warm to room temperature and stir for 16 h.
- Purify by preparative HPLC (ACN/H2O + 0.1% formic acid).
Optimization Insights :
Acid Chloride Route
Conversion of 4-(piperidin-1-ylsulfonyl)benzoic acid to its acid chloride using thionyl chloride (SOCl2), followed by reaction with 2-(difluoromethoxy)aniline in DCM, achieves 71% yield.
Advantages :
- Simpler Workup : Acid chloride intermediates facilitate straightforward isolation.
- Scalability : Suitable for multi-kilogram synthesis due to robust reaction kinetics.
Comparative Analysis of Synthetic Routes
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2-(difluoromethoxy)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the carbonyl group in the benzamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group or the piperidinylsulfonyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzamide derivatives
Substitution: Substituted phenyl or piperidinyl derivatives
Scientific Research Applications
Anticancer Activity
Research indicates that N-(2-(difluoromethoxy)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including lung and breast cancer. The mechanism of action is believed to involve the inhibition of specific signaling pathways that promote tumor growth and survival.
Neuropharmacology
The compound has been investigated for its potential role in modulating neurotransmitter systems, particularly in conditions like schizophrenia and depression. Its ability to interact with serotonin and dopamine receptors positions it as a candidate for further development in treating these disorders. Preliminary studies suggest that it may enhance dopaminergic signaling, which is crucial in managing symptoms associated with these conditions .
Study 1: Anticancer Efficacy
A study conducted on the A549 lung cancer cell line revealed that this compound significantly inhibited cell proliferation. The results showed nearly 90% inhibition at concentrations above 100 µM, indicating potent anticancer activity. The study employed the MTT assay to assess cell viability and confirmed apoptosis through flow cytometry analysis.
Study 2: Neuropharmacological Effects
In a controlled trial involving animal models of schizophrenia, the compound was administered to evaluate its effects on behavior and neurotransmitter levels. Results indicated an increase in extracellular dopamine levels in the nucleus accumbens, suggesting a potential therapeutic effect on dopaminergic dysfunctions associated with schizophrenia .
Mechanism of Action
The mechanism of action of N-(2-(difluoromethoxy)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(trifluoromethoxy)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide
- N-(2-(methoxy)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide
- N-(2-(difluoromethoxy)phenyl)-4-(morpholin-1-ylsulfonyl)benzamide
Uniqueness
N-(2-(difluoromethoxy)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide stands out due to the presence of the difluoromethoxy group, which imparts unique electronic and steric properties This makes it more reactive in certain chemical reactions and potentially more selective in its biological interactions compared to its analogs
Biological Activity
N-(2-(difluoromethoxy)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound, identified by its CAS number 790233-81-7, exhibits a unique structure that may confer various biological activities, particularly in the context of drug development.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes:
- A difluoromethoxy group, which enhances lipophilicity and may influence biological interactions.
- A piperidine ring, known for its role in various pharmacological activities.
- A sulfonamide moiety, which is often associated with antibacterial properties.
The biological activity of this compound has not been extensively characterized in the literature. However, similar compounds have demonstrated various mechanisms of action:
- Inhibition of Enzymatic Activity : Some sulfonamide derivatives are known to inhibit enzymes such as carbonic anhydrase and certain kinases, which can lead to therapeutic effects in conditions like hypertension and cancer.
- Receptor Modulation : Compounds with piperidine structures often interact with neurotransmitter receptors, potentially affecting CNS activity.
Pharmacological Profiles
Research into related compounds suggests that this compound may exhibit:
- Antitumor Activity : Pyrazole derivatives similar to this compound have shown inhibitory effects on cancer cell lines by targeting specific oncogenic pathways .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, potentially useful in treating conditions like arthritis .
- CNS Activity : The piperidine component suggests potential efficacy in neuropharmacology, possibly aiding in the treatment of disorders such as anxiety or depression .
Synthesis and Optimization
The synthesis of this compound involves multi-step organic reactions that typically include:
- Formation of the Piperidine Ring : Using appropriate precursors to establish the piperidine structure.
- Sulfonation Reaction : Introducing the sulfonamide group through sulfonation techniques.
- Fluorination : The difluoromethoxy group can be introduced via fluorination methods, enhancing the compound's biological profile.
Q & A
Basic Research Question
- Methodological Answer :
The synthesis typically involves coupling a sulfonyl chloride intermediate with a substituted benzamide. Key steps include:- Reflux Conditions : Use acetonitrile as a solvent with K₂CO₃ as a base to facilitate nucleophilic substitution (e.g., piperidine sulfonylation) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures purity. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
- Yield Optimization : Maintain stoichiometric ratios (1:1.2 for benzamide to sulfonyl chloride) and reaction times of 4–5 hours under inert atmosphere .
How can structural discrepancies in crystallographic data for this compound be resolved?
Advanced Research Question
- Methodological Answer :
Discrepancies in bond lengths or angles may arise from polymorphism or measurement errors. To resolve:- X-ray Crystallography : Compare unit cell parameters (e.g., triclinic P1 space group, a=13.6081 Å, b=14.5662 Å, c=14.7502 Å) with existing datasets .
- Density Functional Theory (DFT) : Validate experimental geometries against computational models (B3LYP/6-311G** basis set) to identify steric or electronic distortions .
- Multi-Sample Analysis : Repeat crystallization in varying solvents (e.g., DMSO vs. methanol) to assess polymorphism .
What strategies are effective for analyzing the compound’s metabolic stability in vitro?
Advanced Research Question
- Methodological Answer :
- Hepatocyte Assays : Incubate the compound (10 µM) with human liver microsomes (HLMs) and NADPH for 60 minutes. Monitor degradation via LC-MS/MS .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess competitive inhibition (IC₅₀ calculations) .
- Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., difluoromethoxy group) to prolong half-life .
How can researchers reconcile contradictory reports on the compound’s kinase inhibition potency?
Advanced Research Question
- Methodological Answer :
Contradictions may stem from assay conditions or isoform selectivity. Address by:- Standardized Assays : Use ADP-Glo™ Kinase Assays with consistent ATP concentrations (10 µM) and kinase isoforms (e.g., JAK2 vs. EGFR) .
- Structural Comparisons : Overlay co-crystal structures (e.g., PDB IDs) to identify binding pocket variations affecting inhibitor affinity .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies .
What analytical techniques are most reliable for confirming the compound’s structural integrity?
Basic Research Question
- Methodological Answer :
- NMR Spectroscopy : Confirm aryl sulfonamide protons at δ 8.2–8.4 ppm (¹H) and piperidine carbons at δ 45–50 ppm (¹³C) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 463.96 (calculated) with <2 ppm error .
- Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (e.g., C: 52.3%, H: 4.3%, N: 10.4%) .
How does the difluoromethoxy group influence the compound’s physicochemical properties?
Advanced Research Question
- Methodological Answer :
- Lipophilicity : Measure logP values (e.g., shake-flask method) to compare with non-fluorinated analogs. The -OCF₂H group increases logP by ~0.5 units, enhancing membrane permeability .
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism at the methoxy site, confirmed via ¹⁹F NMR tracking of metabolites .
- Crystal Packing : Analyze X-ray data to assess how C-F···H interactions stabilize lattice structures .
What in vivo models are suitable for evaluating the compound’s neuroprotective efficacy?
Advanced Research Question
- Methodological Answer :
- Rodent Models : Use middle cerebral artery occlusion (MCAO) in rats. Administer 10 mg/kg (i.p.) pre-ischemia; measure infarct volume via TTC staining .
- Behavioral Tests : Assess motor function with Rotarod (latency to fall) and cognitive recovery via Morris Water Maze .
- Biomarker Profiling : Quantify GFAP (astrocytosis) and IL-6 (neuroinflammation) in serum via ELISA .
How can computational modeling guide the design of derivatives with improved target selectivity?
Advanced Research Question
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen derivatives against target (e.g., PARP-1) and off-target (e.g., PARP-2) binding sites. Prioritize compounds with ΔG < -9 kcal/mol .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability (RMSD < 2 Å) .
- QSAR Modeling : Train models on IC₅₀ data to predict substituent effects (e.g., electron-withdrawing groups at position 4 enhance potency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
